

Application Notes and Protocols for JQ1-Based PROTACs in Targeted Protein Degradation

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Compound of Interest

Compound Name: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

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Introduction

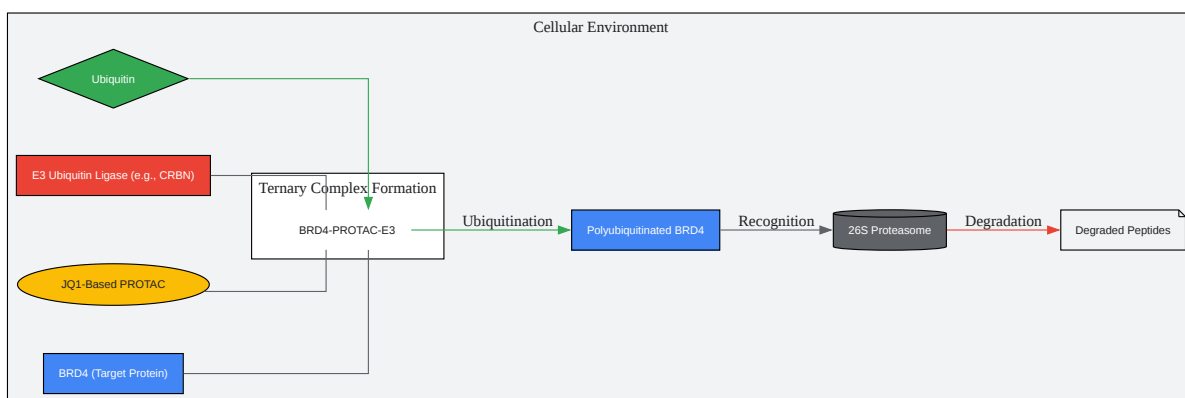
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to specifically eliminate target proteins rather than just inhibiting them.^{[1][2]} This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).^{[1][3][4][5]} A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.^{[1][2][4]} This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.^{[3][4][5]}

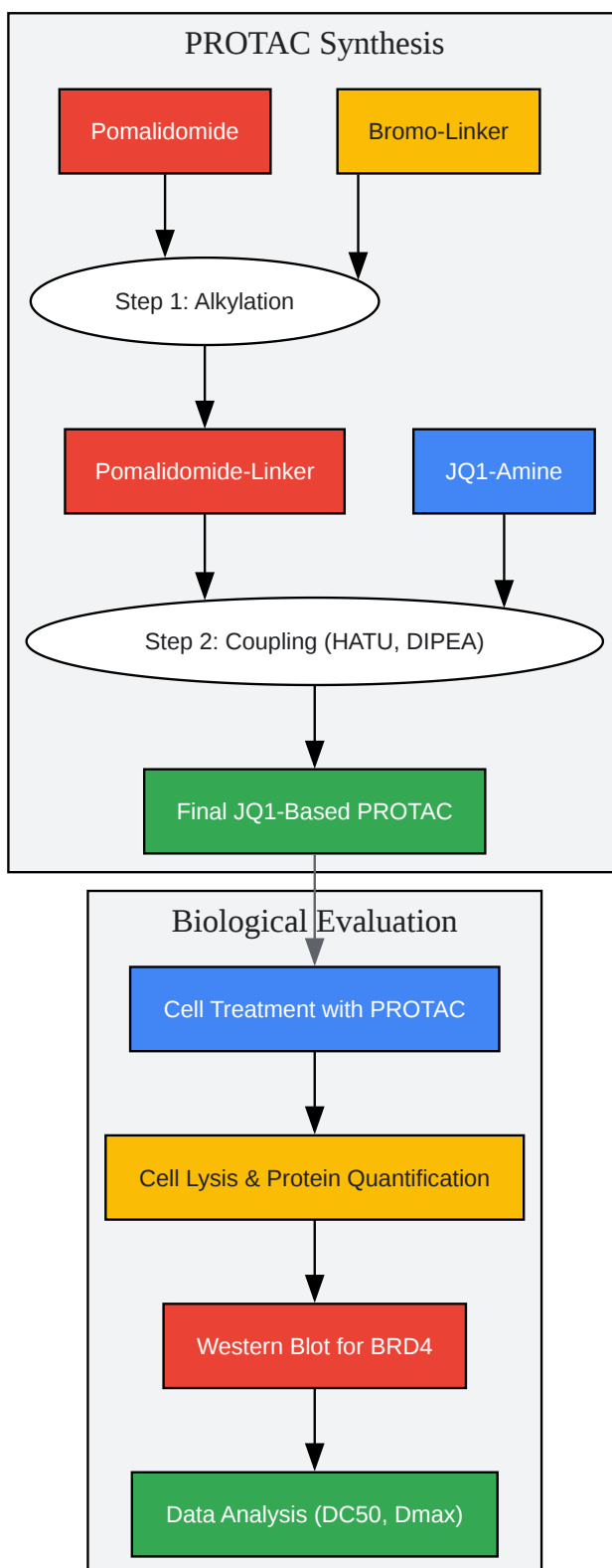
This document provides detailed application notes and protocols for the development of PROTACs based on the well-characterized Bromodomain and Extra-Terminal domain (BET) inhibitor, JQ1. These JQ1-based PROTACs are designed to target the BRD4 protein for degradation, a key regulator of oncogene expression implicated in various cancers.

Mechanism of Action: JQ1-Based PROTACs

JQ1-based PROTACs function by recruiting the BRD4 protein to an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The JQ1 moiety binds to the

bromodomain of BRD4, while the E3 ligase ligand (e.g., pomalidomide for CRBN) binds to its respective E3 ligase. The linker facilitates the formation of a stable ternary complex (BRD4-PROTAC-E3 ligase), which positions the E3 ligase in proximity to BRD4. This proximity enables the transfer of ubiquitin from an E2-ubiquitin conjugate to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.





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References

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